molecular formula C17H17NO4S B2656748 methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-75-8

methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2656748
CAS No.: 1327179-75-8
M. Wt: 331.39
InChI Key: YQTYMHCYAIAMJB-VBKFSLOCSA-N
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Description

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate is a substituted acrylate derivative characterized by a (4-methylphenyl)sulfonyl (Tos) group at the 2-position and an anilino group at the 3-position of the acrylate backbone. Its molecular formula is C₁₇H₁₇NO₄S, with a molecular weight of approximately 331.4 g/mol. The Z-configuration of the double bond ensures that the sulfonyl and anilino substituents reside on the same side, influencing its spatial arrangement and intermolecular interactions .

This compound is synthesized via nucleophilic substitution or condensation reactions, leveraging the reactivity of the acrylate backbone. Aniline derivatives, such as this, are critical intermediates in pharmaceuticals, agrochemicals, and dyes due to their ability to participate in hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-8-10-15(11-9-13)23(20,21)16(17(19)22-2)12-18-14-6-4-3-5-7-14/h3-12,18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTYMHCYAIAMJB-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-3-bromo-2-[(4-methylphenyl)sulfonyl]acrylate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate has diverse applications in scientific research due to its unique structure. Some of the key applications include:

    Chemistry: Used as a building block for synthesizing heterocyclic systems and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Substituents

The sulfonyl group’s phenyl ring substituents significantly alter physicochemical properties. Key analogues include:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate (Target) 4-methylphenyl C₁₇H₁₇NO₄S 331.4 Baseline for comparison; moderate lipophilicity and solubility.
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate 4-ethylphenyl C₁₈H₁₉NO₄S 345.42 Increased lipophilicity due to ethyl group; potential for enhanced membrane permeability.
Methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate 3,4-dimethylphenyl C₁₈H₁₉NO₄S 345.42 Steric hindrance from dimethyl groups may reduce reactivity in binding interactions.

Key Findings :

  • Lipophilicity: The 4-ethylphenyl analogue exhibits higher logP values than the target compound, favoring nonpolar environments.
  • Solubility : The target compound’s 4-methyl group balances solubility in polar solvents (e.g., DMSO) and organic phases .

Analogues with Functional Group Replacements

Replacing the sulfonyl group or modifying the aniline ring alters electronic and reactive properties:

Compound Name Functional Group Modification Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Ethyl (Z)-3-(4-methylanilino)-2-[(4-methylphenyl)carbamoyl]prop-2-enoate Carbamoyl (CONH-) instead of sulfonyl C₂₀H₂₁N₂O₄ 363.4 Enhanced hydrogen bonding via carbamoyl; increased polarity and aqueous solubility.
(Z)-Methyl 3-(4-ethoxyanilino)acrylate 4-ethoxy on aniline ring C₁₂H₁₅NO₃ 221.25 Electron-donating ethoxy group increases electron density on aniline, altering reactivity in EAS.

Key Findings :

  • Hydrogen Bonding : The carbamoyl group in the ethyl analogue supports stronger hydrogen bonds, improving crystallinity and solubility in polar solvents .

Biological Activity

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O3_{3}S
  • Molecular Weight : 303.37 g/mol

This compound features an anilino group and a sulfonyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer activity across various cancer cell lines.

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by mitochondrial depolarization and activation of caspase-9, indicating the intrinsic apoptotic pathway is involved .
  • Inhibition of Tubulin Polymerization : The compound acts as a microtubule-targeting agent, inhibiting tubulin polymerization, which is crucial for cancer cell division. Its IC50 values indicate strong inhibition compared to known agents like CA-4 .

In Vitro Studies

A study demonstrated that this compound displayed low nanomolar antiproliferative effects against several cancer cell lines:

Cell LineIC50 (nM)
HeLa38
A54943
HT2930
MDA-MB-231430

These results highlight the compound's selectivity and potency against specific cancer types .

In Vivo Studies

In vivo experiments using zebrafish models showed that the compound significantly reduced tumor mass without exhibiting toxicity to the host organism. This suggests a favorable therapeutic index, making it a candidate for further development .

Comparative Analysis with Other Compounds

When compared with other similar compounds, this compound showed superior activity in certain contexts:

CompoundIC50 (nM)Activity Type
CA-40.75Tubulin polymerization inhibitor
Methyl derivative38Antiproliferative

The data indicates that while CA-4 is more potent in inhibiting tubulin polymerization, the methyl derivative exhibits a broader range of activity against various cancer cell lines .

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